molecular formula C16H16FN5O3S B2652462 N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897453-41-7

N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

カタログ番号 B2652462
CAS番号: 897453-41-7
分子量: 377.39
InChIキー: GOYYIPJDHACBIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide” is a chemical compound with the molecular formula C16H16FN5O3S . It belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, the fluorophenyl group, and the sulfanylacetamide group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .

科学的研究の応用

Oxidation and Fluorination Studies

Research on α-phenylsulfanylacetamides, closely related to the compound , demonstrates the potential for fluorination in the α-position, which could have implications for modifying the compound's pharmacological properties. The study by Greaney and Motherwell (2000) explores this aspect in depth, highlighting the chemical versatility of sulfanylacetamides and their potential for generating new therapeutic molecules (Greaney & Motherwell, 2000).

Glutaminase Inhibition for Cancer Therapy

Another research avenue explores derivatives of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) as potent and selective inhibitors of kidney-type glutaminase (GLS), suggesting a therapeutic potential in cancer treatment. Shukla et al. (2012) synthesized and evaluated a series of BPTES analogs, uncovering compounds with improved drug-like properties and potent anti-cancer activity (Shukla et al., 2012).

Antiviral Properties Against COVID-19

A novel study by Mary et al. (2020) focused on a molecule similar to the one , demonstrating its synthesis and characterization, as well as its antiviral potency against SARS-CoV-2 by docking studies. This research indicates the compound's potential application in treating COVID-19 and other viral infections (Mary et al., 2020).

Novel Anti-inflammatory and Analgesic Agents

Research into novel sulindac derivatives, including sulfanilamide structures, has shown significant anti-inflammatory, analgesic, and COX-2 inhibition activities. Such studies suggest the potential use of these compounds in developing new treatments for inflammation and pain management (Bhat et al., 2020).

Potential in Neurodegenerative Disease Imaging

A study by Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds with high affinity for peripheral benzodiazepine receptors (PBRs), indicating potential applications in imaging for neurodegenerative diseases using positron emission tomography (Fookes et al., 2008).

作用機序

The mechanism of action of this compound is not clear without specific biological studies. If this compound has been designed as a drug, it could interact with various biological targets, but without further information, it’s difficult to speculate .

将来の方向性

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further biological testing and eventually clinical trials .

特性

IUPAC Name

N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYYIPJDHACBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。